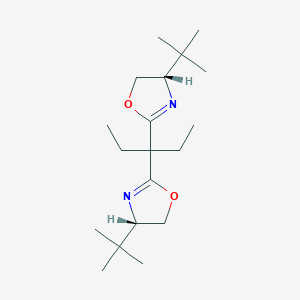

(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Description

(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) (CAS 160191-66-2) is a chiral bis-oxazoline ligand with the molecular formula C₁₉H₃₄N₂O₂ (MW: 322.49 g/mol). It is widely employed in asymmetric catalysis due to its ability to coordinate transition metals like copper and palladium, enabling enantioselective transformations . The compound is synthesized via Na₂CO₃-mediated coupling reactions, followed by purification using column chromatography (n-hexane/ethyl acetate) . Key properties include:

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-[3-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N2O2/c1-9-19(10-2,15-20-13(11-22-15)17(3,4)5)16-21-14(12-23-16)18(6,7)8/h13-14H,9-12H2,1-8H3/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNIMNQSGAJASD-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=NC(CO1)C(C)(C)C)C2=NC(CO2)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(C1=N[C@H](CO1)C(C)(C)C)C2=N[C@H](CO2)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the reaction of a suitable diol with an oxazoline derivative under specific conditions. One common method includes the use of a pentane-3,3-diyl diol and 4-tert-butyl-4,5-dihydrooxazole in the presence of a dehydrating agent to facilitate the formation of the bisoxazoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxazoline oxides.

Reduction: Reduction reactions can convert the oxazoline rings to their corresponding alcohols.

Substitution: The tert-butyl groups can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles like alkyl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline oxides, while reduction can produce diols.

Scientific Research Applications

(4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) has several scientific research applications:

Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.

Biology: Investigated for its potential in enzyme mimetics and as a scaffold for drug design.

Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which (4S,4’S)-2,2’-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involved often relate to the activation of substrates for asymmetric synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

a) Benzyl-Substituted Analog

- Compound : (4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) (CAS 160191-64-0).

- Structure : Benzyl groups replace tert-butyl at the 4-position.

- Properties :

- Application : Used in Ni(II)-catalyzed asymmetric alkenylations, though steric bulk of benzyl groups may reduce catalytic efficiency compared to tert-butyl derivatives .

b) Phenyl-Substituted Analog

- Compound : (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) (CAS 860789-38-4).

- Structure : Phenyl groups at the 4-position.

- Properties :

- Application : Demonstrates enantioselectivity in palladium-catalyzed conjugate additions, though tert-butyl variants often exhibit superior steric control .

Spacer Modifications

a) Propane-2,2-diyl Spacer

- Compound : (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) (CAS 131833-93-7).

- Structure : Shorter propane spacer instead of pentane.

- Properties :

- Application: Effective in copper-catalyzed oxy-alkynylation reactions, where shorter spacers improve catalyst turnover .

b) Heptane-4,4-diyl Spacer

- Compound : (4S,4'S,5R,5'R)-2,2'-(Heptane-4,4-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (L2).

- Structure : Extended heptane spacer with diphenyl substituents.

- Properties :

- Application : Longer spacers enable modular catalyst design for bulky substrates but may reduce enantioselectivity in constrained systems .

Stereochemical Variations

- Enantiomeric Pair : (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) (CAS 1332616-25-7).

- Properties :

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

- Synthetic Efficiency : tert-Butyl derivatives are synthesized in higher yields (67–91%) compared to benzyl or phenyl analogs (58–67%), attributed to the steric protection of tert-butyl groups during coupling .

- Catalytic Performance : Shorter spacers (e.g., propane-2,2-diyl) enhance reaction rates in copper systems, while longer spacers (heptane-4,4-diyl) improve substrate scope in palladium catalysis .

- Safety Considerations : tert-Butyl variants generally exhibit lower acute toxicity (H302 absent) compared to benzyl/phenyl analogs, which require stricter handling protocols .

Biological Activity

(4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a chiral bisoxazoline compound recognized for its potential applications in asymmetric catalysis and biological systems. This article explores its biological activity, focusing on its interaction with various biological targets, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H34N2O2

- Molecular Weight : 322.49 g/mol

- CAS Number : 160191-66-2

The biological activity of (4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is primarily attributed to its ability to act as a ligand in coordination chemistry. It forms stable complexes with metal ions, which can activate substrates for various biochemical transformations. The oxazoline rings contribute to its reactivity and selectivity in catalytic processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has been shown to possess antioxidant activity, potentially reducing oxidative stress in cellular systems.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, although specific targets remain under investigation.

- Neuroprotective Effects : Preliminary studies suggest that it may have protective effects against neurodegenerative processes.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective potential of (4S,4'S)-2,2'-(Pentane-3,3-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) against amyloid-beta-induced toxicity in astrocytes. The results indicated:

- Significant improvement in cell viability when treated with the compound alongside amyloid-beta peptides.

- Reduction in inflammatory markers such as TNF-α and IL-6 in treated astrocytes compared to controls.

| Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 43.78 ± 7.17 | 120 ± 10 |

| Aβ Only | 62.98 ± 4.92 | 150 ± 15 |

| Aβ + Compound | 100 ± 0 | 90 ± 5 |

Study 2: Antioxidant Activity

In another study assessing oxidative stress markers:

- The compound demonstrated a significant decrease in malondialdehyde (MDA) levels compared to untreated groups.

- Enhanced glutathione (GSH) levels were observed, indicating improved antioxidant status.

| Group | MDA Levels (µM) | GSH Levels (µM) |

|---|---|---|

| Control | 1.5 ± 0.2 | 5.0 ± 0.5 |

| Compound Treated | 0.8 ± 0.1 | 7.5 ± 0.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.